N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
Typically, a description of a compound would include its IUPAC name, any common or trade names, its molecular formula, and a brief summary of its known properties or uses.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound is known to undergo, including the reactants, products, and conditions of each reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Biological Effects and Toxicology
Studies have extensively explored the biological effects and toxicological aspects of related compounds such as acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure. Kennedy (2001) discussed the toxicology of acetamide and related compounds, emphasizing their biological responses and the significant expansion of information on their environmental toxicology over the years (Kennedy, 2001).
Chemical Synthesis and Evaluation
Chemical synthesis and the evaluation of analogues for potential carcinogenicity or other biological activities have been subjects of research. Ashby et al. (1978) synthesized thiophene analogues of benzidine and 4-aminobiphenyl, evaluating their potential carcinogenicity, which provides insight into the structural analysis and biological evaluation processes relevant to compounds like N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (Ashby et al., 1978).
Antioxidant Capacity and Advanced Oxidation Processes
The antioxidant capacity of various compounds, including the assessment of ABTS/PP decolorization assay, provides a foundation for understanding the antioxidant properties that could be related to N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. Ilyasov et al. (2020) discussed reaction pathways in antioxidant capacity assays, which could be relevant for evaluating the antioxidant potential of similar compounds (Ilyasov et al., 2020).
Degradation Pathways and Environmental Impact
The degradation of acetaminophen by advanced oxidation processes, reviewed by Qutob et al. (2022), highlights the environmental impact and degradation pathways of pharmaceutical compounds, providing a framework for understanding how N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide might behave in various environments (Qutob et al., 2022).
Novel Mechanisms of Action
Exploring novel mechanisms of action for therapeutic compounds is crucial. The review of indolylarylsulfones as potent human immunodeficiency virus type 1 inhibitors by Famiglini and Silvestri (2018) presents the structure-activity relationship studies to improve the profile of these compounds, which can provide insight into the development and optimization of N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide for specific therapeutic applications (Famiglini & Silvestri, 2018).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound, based on its known properties and uses.
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-2-18-7-9-19(10-8-18)25-23(28)17-33(30,31)22-15-27(21-6-4-3-5-20(21)22)16-24(29)26-11-13-32-14-12-26/h3-10,15H,2,11-14,16-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXVKEQUIPABRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide |
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